Maltopentaose (Maltopentose)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Maltopentaose, also known as Amylopentaose, is a naturally occurring oligosaccharide composed of five α-1,4-linked glucose molecules . It primarily targets enzymes such as Glucan 1,4-alpha-maltotetraohydrolase in Pseudomonas stutzeri and Neopullulanase 2 in Thermoactinomyces vulgaris . These enzymes are involved in the breakdown of complex carbohydrates.
Mode of Action
Maltopentaose interacts with its target enzymes by serving as a substrate. The enzymes then catalyze the hydrolysis of 1,4-alpha-D-glucosidic linkages in maltopentaose, leading to the production of glucose and smaller maltodextrins .
Biochemical Pathways
The action of maltopentaose primarily affects the carbohydrate metabolism pathway. When maltopentaose is broken down by the target enzymes, it results in the production of glucose and smaller maltodextrins. These products can then enter various biochemical pathways for further metabolism, contributing to energy production and other cellular processes .
Pharmacokinetics
Its metabolism likely involves enzymatic breakdown into glucose and smaller maltodextrins, which can then be further metabolized or excreted .
Result of Action
The enzymatic breakdown of maltopentaose leads to the production of glucose and smaller maltodextrins. This process contributes to energy production and other cellular processes. In particular, maltopentaose is essential in medical and pharmaceutical fields for its use as a dietary nutrient for patients having renal failure or calorie deprivation and as a diagnostic reagent for the detection of α-amylase in serum and urine .
Action Environment
The action of maltopentaose can be influenced by environmental factors such as temperature and salt concentration. For instance, cold-adapted maltopentaose-forming amylases have relatively high catalytic activities at low temperatures and enable an efficient and specific conversion of starch to functional maltopentaose at room temperature . This suggests that the action of maltopentaose can be optimized in certain environmental conditions for broad applications in food, medical, and pharmaceutical fields .
Biochemical Analysis
Biochemical Properties
Maltopentaose interacts with various enzymes and proteins. For instance, it is recognized by cytosolic maltodextrin phosphorylase, which forms glucose-1-phosphate (G1P) and a maltodextrin that is one glucosyl unit smaller . This interaction plays a crucial role in the conversion of maltose to glucose and G1P .
Cellular Effects
Maltopentaose has significant effects on various types of cells and cellular processes. For instance, it enhances the α-amylase synthesis rate in Bacillus stearothermophilus . This indicates that maltopentaose can influence cell function by modulating enzyme synthesis.
Molecular Mechanism
The mechanism of action of maltopentaose involves its interaction with enzymes at the molecular level. For instance, it is recognized by cytosolic maltodextrin phosphorylase, leading to the formation of G1P and a maltodextrin that is one glucosyl unit smaller . This suggests that maltopentaose exerts its effects through enzyme activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of maltopentaose can change over time. For instance, it has been observed that maltopentaose enhances the α-amylase synthesis rate in Bacillus stearothermophilus . This suggests that maltopentaose may have long-term effects on cellular function.
Metabolic Pathways
Maltopentaose is involved in various metabolic pathways. For instance, it is recognized by cytosolic maltodextrin phosphorylase, leading to the formation of G1P and a maltodextrin that is one glucosyl unit smaller . This suggests that maltopentaose interacts with enzymes and cofactors in metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Maltopentaose (Maltopentose) is typically produced through the enzymatic hydrolysis of starch or maltodextrin. Enzymes such as maltogenic α-amylase and maltotetraogenic amylase are commonly used in this process . The enzymatic hydrolysis involves breaking down the starch into smaller oligosaccharides, including maltopentaose, under controlled conditions of temperature and pH.
Industrial Production Methods: In industrial settings, maltopentaose is produced using a combination of enzymatic hydrolysis and purification techniques. The process begins with the hydrolysis of starch using specific enzymes to yield a mixture of maltooligosaccharides. This mixture is then subjected to purification processes such as yeast fermentation and simulated moving bed (SMB) chromatography to isolate high-purity maltopentaose .
Chemical Reactions Analysis
Types of Reactions: Maltopentaose (Maltopentose) undergoes various chemical reactions, including:
Oxidation: Maltopentaose (Maltopentose) can be oxidized to produce corresponding aldonic acids.
Reduction: Reduction of maltopentaose can yield sugar alcohols.
Substitution: Maltopentaose (Maltopentose) can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are employed for acetylation reactions.
Major Products:
Oxidation: Produces maltopentaonic acid.
Reduction: Yields maltopentaol.
Substitution: Results in acetylated derivatives of maltopentaose.
Scientific Research Applications
Maltopentaose (Maltopentose) has a wide range of applications in scientific research:
Properties
IUPAC Name |
4-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O26/c31-1-7(37)13(39)23(8(38)2-32)53-28-20(46)16(42)25(10(4-34)50-28)55-30-22(48)18(44)26(12(6-36)52-30)56-29-21(47)17(43)24(11(5-35)51-29)54-27-19(45)15(41)14(40)9(3-33)49-27/h1,7-30,32-48H,2-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCUPROCOFFUSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O26 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865724 |
Source
|
Record name | Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.